BTZ043 Racemate vs. PBTZ169 (Macozinone): Covalent Binding Mechanism and In Vitro Potency Comparison
BTZ043 functions as a mechanism-based, covalent inhibitor of DprE1, forming a semimercaptal adduct with the active-site Cys387 residue, which has been confirmed via co-crystallization with the target enzyme [1]. While PBTZ169 (macozinone) is also a benzothiazinone covalent DprE1 inhibitor, it demonstrates higher in vitro potency against M. tuberculosis H37Rv compared to BTZ043. Specifically, PBTZ169 exhibits an MIC of ≤0.19 ng/mL (~0.42 nM) , whereas BTZ043 exhibits an MIC of 1 ng/mL (2.3 nM) [2]. This represents an approximately 5.5-fold difference in potency favoring PBTZ169 under comparable in vitro conditions.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 1 ng/mL (2.3 nM) |
| Comparator Or Baseline | PBTZ169 (macozinone): MIC = ≤0.19 ng/mL (~0.42 nM) |
| Quantified Difference | ~5.5-fold lower MIC for PBTZ169 vs. BTZ043 |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv; BTZ043 data from Makarov et al. 2009; PBTZ169 data from Cayman Chemical/Cayman product specifications |
Why This Matters
Researchers selecting a benzothiazinone DprE1 inhibitor for in vitro potency-driven studies should consider that PBTZ169 demonstrates superior MIC values, while BTZ043 remains the more extensively characterized reference compound with co-crystal structural data available.
- [1] Neres J, Pojer F, Molteni E, et al. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Sci Transl Med. 2012;4(150):150ra121. View Source
- [2] Makarov V, Manina G, Mikusova K, et al. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. 2009;324(5928):801-804. View Source
